molecular formula C7H12OSi B15438860 4-(Trimethylsilyl)buta-1,3-dien-1-one CAS No. 75232-81-4

4-(Trimethylsilyl)buta-1,3-dien-1-one

Cat. No.: B15438860
CAS No.: 75232-81-4
M. Wt: 140.25 g/mol
InChI Key: UVJVTBHGMBKGOO-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)buta-1,3-dien-1-one is a specialized organosilicon compound that functions as a valuable building block in synthetic organic chemistry. While specific mechanistic studies on this exact molecule are not widely published in the available literature, its structure suggests significant utility as a diene component in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of complex cyclic ketones . The trimethylsilyl (TMS) group is a well-documented moiety in synthetic chemistry that can influence the regio- and stereoselectivity of reactions at the adjacent diene system and can later be converted into other functionalities, enhancing the molecule's versatility as a synthetic intermediate . This reagent is expected to be of particular interest for researchers developing novel synthetic methodologies, creating functional materials with conjugated systems, and exploring new chemical spaces in medicinal chemistry. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the available safety data sheet and conduct their own literature review for the most current applications.

Properties

CAS No.

75232-81-4

Molecular Formula

C7H12OSi

Molecular Weight

140.25 g/mol

InChI

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8/h4-5,7H,1-3H3

InChI Key

UVJVTBHGMBKGOO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC=C=O

Origin of Product

United States

Comparison with Similar Compounds

1,4-Bis(trimethylsilyl)buta-1,3-diyne ()

  • Structure : A diyne with TMS groups at both termini.
  • Key Differences : Lacks the ketone group and conjugated diene system present in 4-(TMS)buta-1,3-dien-1-one.
  • Reactivity : Undergoes hydrosilylation with Pt(PPh₃)₄ to yield but-1-en-3-ynes or 1,3-dienes, highlighting its role in generating π-conjugated systems .

1-Phenylbuta-2,3-dien-1-one ()

  • Structure : A ketoallene with a phenyl group instead of a TMS substituent.
  • Applications : Used in metal-catalyzed reactions with imines, demonstrating the versatility of α,β-unsaturated ketones in forming heterocycles .

Cyclopentadienone Derivatives ()

  • Example : 3-Phenyl-2,5-bis(TMS)-4-[3-(TMS-ethynyl)phenyl]cyclopenta-2,4-dien-1-one (2b).
  • Key Differences: Incorporates a cyclopentadienone ring with multiple TMS and phenyl groups, enhancing steric protection and stabilizing the conjugated system.
  • Synthesis: Formed via tBuLi/CuCl-mediated cyclization of iodinated precursors, a method distinct from linear dienone syntheses .

Electronic Properties

Functionalization Potential

  • Antibiotic Scaffolds : Diacetylene derivatives (e.g., ) utilize conjugated systems for LpxC inhibition, suggesting that 4-(TMS)buta-1,3-dien-1-one could serve as a precursor for bioactive molecules .
  • Optical Materials : Probes like 3 in employ butadienyl chromophores with red-shifted emission, implying that silylation could modulate optoelectronic properties for imaging applications .

Spectroscopic and Physical Properties

Property 4-(TMS)buta-1,3-dien-1-one (Inferred) 1,4-Bis(TMS)buta-1,3-diyne 1-Phenylbuta-2,3-dien-1-one
¹H NMR Deshielded vinyl protons (δ 5–7 ppm) Terminal acetylene (δ 2–3 ppm) Allenic protons (δ 4–6 ppm)
IR (C=O) ~1700 cm⁻¹ N/A ~1680 cm⁻¹
Thermal Stability Moderate (TMS groups reduce polarity) High (steric protection) Low (reactive ketoallene)
  • Key Insight: The TMS group in 4-(TMS)buta-1,3-dien-1-one likely enhances solubility in nonpolar solvents compared to polar analogs like 1-phenylbuta-2,3-dien-1-one.

Q & A

Q. What are the common synthetic routes for 4-(trimethylsilyl)buta-1,3-dien-1-one, and how does the trimethylsilyl (TMS) group influence reactivity?

The compound is typically synthesized via Sonogashira coupling or cycloaddition reactions using silylated precursors. For example, 1,4-bis(trimethylsilyl)buta-1,3-diyne can undergo regioselective coupling with aryl halides, followed by protiodesilylation to yield enone derivatives . The TMS group acts as both a protecting group and a directing moiety, enhancing stability during multi-step syntheses and reducing side reactions .

Q. How is the structure of this compound characterized experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm silyl group integration and diene geometry.
  • IR spectroscopy : C≡C stretching (~2100 cm1^{-1}) and conjugated carbonyl signals (~1650 cm1^{-1}) .
  • X-ray crystallography : Resolves stereochemical ambiguity in the diene system .

Q. What functional groups dominate the reactivity of this compound?

The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, while the TMS group facilitates regioselective alkyne couplings. The electron-withdrawing carbonyl group polarizes the diene system, enhancing electrophilicity at the β-position .

Advanced Research Questions

Q. How can regioselectivity challenges in silylated diyne reactions be addressed?

Regioselectivity in cross-coupling reactions depends on catalyst choice. For example, Cp2_2ZrCl2_2–Et3_3Al systems favor 1,4-bis(trimethylsilyl)buta-1,3-diene formation with >90% regioselectivity, whereas Cu(I) catalysts may lead to competing pathways . Computational studies (DFT) can predict transition-state energies to optimize conditions .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Discrepancies arise from competing cyclization vs. polymerization pathways. For instance, reactions in polar solvents (DMSO) improve heterocycle yields (e.g., thiophenes), while non-polar solvents favor linear products. A table comparing conditions and outcomes is critical:

SolventCatalystProduct Yield (%)Major Product
DMSOCuCl78Thiophene derivative
THFCp2_2ZrCl2_265Linear diene
ToluenePd(PPh3_3)4_442Polymer byproducts

Q. How does the TMS group impact computational modeling of reaction mechanisms?

The TMS group’s steric bulk and electron-donating effects alter transition-state geometries. For example, in [2+3] cycloadditions, the silyl group lowers activation energy by 8–12 kcal/mol compared to non-silylated analogs. Hybrid functional calculations (B3LYP/6-311G**) are recommended for accurate modeling .

Q. What strategies mitigate instability during protiodesilylation?

Acidic conditions (e.g., HCl/MeOH) must be carefully controlled to prevent over-hydrolysis. Sequential addition of mild bases (NaHCO3_3) quenches excess acid, preserving the enone moiety. Monitoring via TLC or in situ IR ensures reaction termination at the desired stage .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd/Cu catalytic systems for cross-couplings to balance yield and regioselectivity .
  • Analytical Workflow : Combine GC-MS for purity assessment and NOESY NMR for stereochemical confirmation .
  • Computational Pre-screening : Use DFT to predict reactive sites and byproduct formation before lab experiments .

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